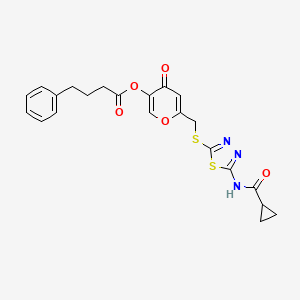

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-phenylbutanoate

Description

This compound is a synthetic organic molecule characterized by a hybrid structure combining a pyranone core, a 1,3,4-thiadiazole ring, and a 4-phenylbutanoate ester. The cyclopropanecarboxamido group introduces steric constraints and metabolic stability, and the 4-phenylbutanoate ester may influence lipophilicity and bioavailability. Though detailed pharmacological data are unavailable in the provided evidence, its structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or antimicrobial agent .

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S2/c26-17-11-16(13-31-22-25-24-21(32-22)23-20(28)15-9-10-15)29-12-18(17)30-19(27)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,11-12,15H,4,7-10,13H2,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNLYBMBDVRPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)CCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Preparation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole

React 1,3,4-thiadiazol-2-yl chloride with cyclopropanecarboxylic acid in the presence of a base, such as triethylamine, to yield 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole.

Step 2: Thioether Formation

React the thiadiazole with a suitable thiol, such as mercaptoethanol, under mild conditions to form a thioether linkage.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation at the thiadiazole ring, affecting its electronic properties.

Reduction: : Reduction can occur at the pyranone ring, altering the compound's stability and reactivity.

Substitution: : Functional groups on the compound can be substituted under specific conditions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like hydrogen peroxide or permanganates.

Reduction: : Common reductants include sodium borohydride or lithium aluminum hydride.

Substitution: : Halogenating agents such as bromine or chlorine under controlled temperatures.

Major Products Formed

Oxidation: : Possible formation of sulfoxides or sulfones.

Reduction: : Formation of hydroxy derivatives.

Substitution: : Halogenated or nitrated derivatives.

Scientific Research Applications

The compound finds applications across various scientific fields due to its unique structure:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Investigated for its potential as an antimicrobial or antiviral agent.

Medicine: : Explored for potential drug development, particularly in targeting specific biochemical pathways.

Industry: : Utilized in the development of novel materials with unique properties, such as conductive polymers or advanced catalysts.

Mechanism of Action

The compound's mechanism of action often involves interactions at the molecular level:

Molecular Targets: : It may interact with enzymes or receptors, inhibiting or modifying their activity.

Pathways: : It can influence metabolic or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-phenylbutanoate (Compound A) with analogs sharing its pyranone-thiadiazole core but differing in substituents.

Key Findings and Implications

In contrast, the 2-(4-methoxyphenyl)acetate analog balances polarity and lipophilicity, making it a candidate for oral formulations. The 4-nitrobenzoate derivatives exhibit higher molecular weights and electron-withdrawing effects, which may enhance binding to charged targets but increase metabolic instability.

However, this substitution increases steric bulk, which could reduce binding affinity. The acetamido group in simplifies synthesis but eliminates the cyclopropane’s conformational rigidity, possibly reducing target selectivity.

Biological Activity Predictions: Compound A’s cyclopropane and phenylbutanoate groups suggest slower hepatic clearance compared to analogs with shorter esters (e.g., 2-ethylbutanoate ). The nitro group in may confer antibacterial or antiparasitic activity due to redox-active properties, though toxicity risks remain a concern.

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-phenylbutanoate is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for various biological activities including antibacterial and anticancer effects. The structural complexity of the compound suggests multiple points of interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O3S2 |

| Molecular Weight | 396.51 g/mol |

| CAS Number | 877651-32-6 |

| SMILES | CC(=O)N1C(=O)C(=C(C(=C1)O)S)C2=CC=CC=C2 |

Antibacterial Activity

Research indicates that compounds with thiadiazole and pyran structures exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Thiadiazole derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of cell cycle regulatory proteins.

Enzyme Inhibition

The compound's structure suggests potential inhibition of various enzymes, including acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment. Studies have shown that certain derivatives can have IC50 values lower than those of established drugs like donepezil .

Study 1: Antibacterial Efficacy

A study conducted on similar thiadiazole derivatives demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis . The most active compounds had minimum inhibitory concentration (MIC) values indicating their potential as antibacterial agents .

Study 2: Anticancer Properties

In vitro studies highlighted that derivatives containing the thiadiazole moiety induced apoptosis in human cancer cell lines. The mechanism was attributed to the disruption of mitochondrial membrane potential and activation of apoptotic pathways .

Study 3: Acetylcholinesterase Inhibition

Recent research focused on the acetylcholinesterase inhibitory activity of related compounds showed promising results, with some exhibiting nanomolar potency. This positions them as potential candidates for Alzheimer's drug development .

Q & A

Q. What synthetic strategies are recommended for constructing the thiadiazole-pyran hybrid core in this compound?

The synthesis of the 1,3,4-thiadiazole-pyran hybrid system can be approached via cyclization reactions using thiourea derivatives or hydrazonoyl chlorides. For example, cyclocondensation of thiosemicarbazides with α,β-unsaturated carbonyl compounds (e.g., 4-oxo-4H-pyran derivatives) under acidic conditions is a validated method . Key parameters include solvent selection (e.g., ethanol or DMF) and temperature control (reflux at 80–100°C). Characterization of intermediates via IR (C=O at ~1640 cm⁻¹, C-S-C at ~680 cm⁻¹) and NMR (pyran ring protons at δ 6.2–7.8 ppm) is critical to confirm structural integrity .

Q. How can researchers optimize reaction yields for the thioether linkage between thiadiazole and pyran moieties?

Optimizing the thioether bond formation (e.g., between the thiadiazole-thiol and pyran-methyl group) requires careful selection of alkylating agents (e.g., methyl iodide or bromomethyl derivatives) and base (e.g., K₂CO₃ or NaH). Yields >70% are achievable in polar aprotic solvents like DMF at 60–80°C . Monitoring via TLC (silica gel, ethyl acetate/hexane) and purification by column chromatography (gradient elution) are recommended to isolate the product .

Q. What analytical techniques are essential for confirming the ester functional group in the 4-phenylbutanoate moiety?

The ester group can be confirmed via:

- IR spectroscopy : C=O stretch at ~1730 cm⁻¹ and C-O-C at ~1250 cm⁻¹.

- ¹H NMR : Methylenic protons adjacent to the ester oxygen (δ 4.1–4.3 ppm) and aromatic protons from the phenyl group (δ 7.2–7.5 ppm).

- MS (EI) : A molecular ion peak [M⁺] matching the calculated molecular weight (e.g., m/z 505–520 for similar derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and mass spectrometry data during characterization?

Discrepancies between NMR (e.g., unexpected splitting patterns) and MS (e.g., [M⁺] mismatch) may arise from residual solvents, tautomerism, or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign proton-carbon correlations.

- High-resolution MS (HRMS) : To confirm exact mass (e.g., deviation <2 ppm).

- Recrystallization : Use mixed solvents (ethanol/water or DMF/H₂O) to remove impurities .

Q. What methodologies are suitable for evaluating the hydrolytic stability of the ester group under physiological conditions?

Hydrolytic stability can be assessed via:

- pH-dependent degradation studies : Incubate the compound in buffered solutions (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation by HPLC (C18 column, acetonitrile/water mobile phase).

- Enzymatic assays : Use esterases or liver microsomes to simulate metabolic pathways. LC-MS/MS can identify hydrolysis products (e.g., 4-phenylbutanoic acid) .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the cyclopropanecarboxamido substituent?

To investigate the cyclopropane group’s contribution:

- Bioisosteric replacement : Synthesize analogs with cyclobutane, vinyl, or tert-butyl substituents.

- Enzymatic assays : Test inhibitory activity against target enzymes (e.g., cyclooxygenase or kinases) using fluorescence-based or radiometric assays.

- Computational docking : Compare binding affinities of analogs using molecular dynamics simulations (e.g., AutoDock Vina) .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in biological activity data across different assay platforms?

For divergent bioactivity results (e.g., IC₅₀ variations):

- Standardize assay conditions : Use identical cell lines, enzyme concentrations, and incubation times.

- Positive controls : Include reference compounds (e.g., aspirin for COX inhibition) to validate assay sensitivity.

- Triplicate experiments : Perform statistical analysis (e.g., ANOVA) to assess significance .

Q. What strategies mitigate side reactions during the synthesis of the 1,3,4-thiadiazole ring?

Common side reactions (e.g., over-alkylation or oxidation) can be minimized by:

- Protecting groups : Temporarily block reactive sites (e.g., amine or thiol groups) with Boc or Trt moieties.

- Inert atmosphere : Use nitrogen or argon to prevent oxidation of sulfur-containing intermediates .

Methodological Best Practices

Q. What protocols are recommended for assessing photostability of the pyran-4-one moiety?

- UV irradiation : Expose the compound to UV light (λ = 254–365 nm) in a quartz cell.

- HPLC monitoring : Track degradation products (e.g., ring-opened derivatives) over time.

- Quantum yield calculations : Use actinometry to quantify photodegradation rates .

Q. How can researchers validate the purity of the final compound for in vivo studies?

- HPLC-DAD/ELSD : Purity >95% with a single peak (retention time ±0.1 min).

- Elemental analysis : Match experimental and theoretical C/H/N/S values (deviation <0.4%).

- Thermogravimetric analysis (TGA) : Confirm absence of solvates or hydrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.